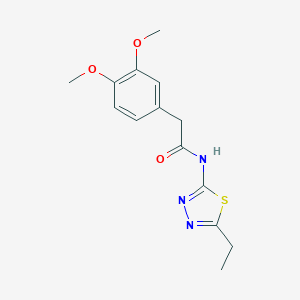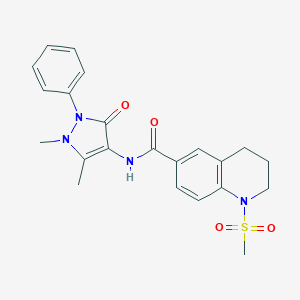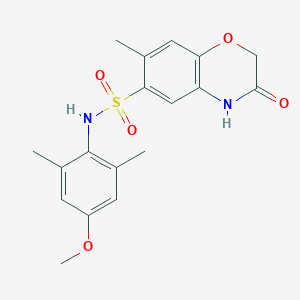
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETYA, is a synthetic compound that has been widely studied for its potential use in scientific research. ETYA is a member of the thiadiazole family of compounds, which have been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as this compound has been shown to have anti-tumor activity in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, this compound has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, a signaling molecule that plays a role in the regulation of blood pressure and immune function. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which play a role in the regulation of inflammation and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This compound is also relatively stable, which makes it suitable for use in long-term experiments. However, there are also limitations to the use of this compound in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for research on 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is in the development of new synthetic derivatives of this compound that may have improved biological activity or pharmacokinetic properties. Another area of interest is in the study of the mechanism of action of this compound, which may provide insights into the development of new therapies for cancer, Alzheimer's disease, and other conditions. Finally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide, followed by cyclization with ethyl chloroacetate. The resulting compound is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the purity of the final product.
Propiedades
Fórmula molecular |
C14H17N3O3S |
|---|---|
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-4-13-16-17-14(21-13)15-12(18)8-9-5-6-10(19-2)11(7-9)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18) |
Clave InChI |
RXTBKDSPWVFTEH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)